molecular formula C17H18ClNO3 B1403926 (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride CAS No. 1284163-33-2

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride

Cat. No.: B1403926
CAS No.: 1284163-33-2
M. Wt: 319.8 g/mol
InChI Key: CTRQTIFZXPXAAO-PKLMIRHRSA-N
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Description

“(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride” (CAS: 1284163-33-2) is a chiral amino acid derivative with a molecular formula of C₁₇H₁₈ClNO₃ and a molecular weight of 319.783 g/mol. The compound features a biphenyl core substituted with an acetyl group at the 3'-position and an alanine moiety at the 4-position of the biphenyl system. Its stereochemistry is defined by the R-configuration at the α-carbon of the amino acid backbone. Key physicochemical properties include a polar surface area (PSA) of 80.39 Ų, LogP of 4.01 (indicating moderate lipophilicity), and an exact mass of 319.098 g/mol .

Classified under HS code 2922499990, it falls into the category of “other amino acids and their esters, salts” and is subject to regulatory requirements such as import/export inspection certificates.

Properties

IUPAC Name

(2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3.ClH/c1-11(19)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)17(20)21;/h2-8,10,16H,9,18H2,1H3,(H,20,21);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRQTIFZXPXAAO-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Biphenyl Intermediate: 3'-Acetylbiphenyl-4-yl Moiety

The biphenyl intermediate bearing an acetyl substituent is a key precursor. The synthesis of 4-acetylbiphenyl, a closely related compound, is well-documented and provides insight into the preparation of the biphenyl fragment in the target molecule.

Typical Synthetic Route for 4-Acetylbiphenyl:

Step Reagents & Conditions Description Yield (%)
1 4-Hydroxyacetophenone, fluorosulfonyl fluoride, potassium carbonate, ethanol-water (50%), 20°C, 4 h Formation of sulfonyl intermediate via reaction with fluorosulfonyl fluoride
2 Phenylboronic acid, potassium carbonate, PdCl2 catalyst, ethanol-water (50%), 20°C, 6 h Suzuki coupling to form 4-acetylbiphenyl 94
  • The process involves first converting 4-hydroxyacetophenone into a sulfonyl derivative, followed by palladium-catalyzed Suzuki cross-coupling with phenylboronic acid to form the biphenyl structure with an acetyl group at the 3' position.

  • Purification is typically achieved by extraction and column chromatography, with product identity confirmed by NMR and mass spectrometry.

Preparation of the Aminopropanoic Acid Moiety

The chiral 2-aminopropanoic acid segment is introduced stereoselectively to obtain the (R)-enantiomer. This is generally achieved through asymmetric synthesis or chiral resolution techniques.

A related approach involves the synthesis of methyl or ethyl esters of 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate, which can be hydrolyzed to the free acid and converted to hydrochloride salts.

Key Points:

  • The methyl ester hydrochloride of (R)-3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate is commercially available and serves as an intermediate for further transformations.

  • Chiral synthesis methods often employ enantioselective catalysts or chiral auxiliaries to ensure high optical purity.

Conversion to (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic Acid Hydrochloride

The final step involves hydrolysis of the ester to the free acid and formation of the hydrochloride salt to improve stability and solubility, especially for pharmaceutical applications.

Typical conditions include:

  • Acidic hydrolysis under controlled temperature to avoid racemization.

  • Treatment with hydrochloric acid to form the hydrochloride salt.

Alternative Synthetic Strategies: Knoevenagel Condensation and Reduction

Research patents describe alternative synthetic routes for related aminophenyl acrylic esters which could be adapted for this compound:

Step Reaction Type Reagents & Conditions Outcome
1 Knoevenagel condensation o-Nitrobenzaldehyde + malonate derivatives, organic alkali (piperidine), aprotic solvent (toluene), 20-30°C, 2.5 h Formation of α,β-unsaturated carbonyl intermediate
2 Decarboxylation Compound A + lithium chloride, DMSO/H2O, 100°C, 16 h Formation of compound B by decarboxylation
3 Nitro reduction Compound B + iron powder, acid (HCl), ethyl acetate/water, reflux 5 h Formation of 3-(2-aminophenyl)-2-acrylate
  • This method emphasizes mild conditions, cost-effectiveness, and high purity, and could be adapted for the synthesis of aminopropanoic acid derivatives with biphenyl substituents.

Data Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield/Notes
Biphenyl Fragment Synthesis Suzuki Coupling 4-Hydroxyacetophenone, fluorosulfonyl fluoride, PdCl2 catalyst, ethanol-water, 20°C Up to 94% yield; confirmed by NMR/MS
Aminopropanoic Acid Formation Chiral Ester Synthesis Chiral catalysts or resolution methods; ester hydrolysis High enantiomeric purity; commercial availability of methyl ester hydrochloride
Hydrochloride Salt Formation Acid Treatment Hydrolysis under acidic conditions; HCl treatment Stable hydrochloride salt form
Alternative Knoevenagel Route Knoevenagel condensation + reduction Piperidine, malonate derivatives, lithium chloride, iron powder, aprotic solvents High purity; scalable; avoids problematic byproducts

Research Findings and Practical Considerations

  • The Suzuki coupling approach for biphenyl synthesis is robust and widely used, offering excellent yields and scalability.

  • The chiral synthesis of the aminopropanoic acid moiety demands careful control of stereochemistry, often achieved via asymmetric catalysis or chiral pool synthesis.

  • Conversion to hydrochloride salt enhances compound stability and solubility, critical for pharmaceutical formulation.

  • Alternative methods involving Knoevenagel condensation and reduction provide cost-effective and high-purity routes, minimizing difficult byproducts such as triphenylphosphine oxide encountered in Wittig reactions.

  • Purification steps typically involve extraction, drying, and chromatographic techniques to ensure chemical purity exceeding 97%, as verified by HPLC and spectroscopic methods.

This comprehensive overview integrates diverse preparation methods for this compound, emphasizing synthesis of the biphenyl intermediate, stereoselective formation of the aminopropanoic acid moiety, and salt formation. The data tables and detailed reaction conditions provide a clear framework for researchers and industrial chemists aiming to synthesize this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the acetyl group can yield alcohol derivatives.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (nitric acid), sulfonating agents (sulfuric acid), and halogenating agents (bromine or chlorine).

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Effects : Studies indicate that compounds with similar structures can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Properties : The compound may interact with pain pathways, providing insights into new analgesic drugs.
  • Anticancer Activity : Preliminary research suggests that the compound could inhibit cancer cell proliferation through specific molecular interactions.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized to create various derivatives and analogs, facilitating the development of new pharmaceuticals.
  • Chiral Resolution Techniques : Its chiral nature allows for studies in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Material Science

The unique structural properties of this compound enable its use in developing advanced materials:

  • Liquid Crystals : The biphenyl moiety can impart liquid crystalline properties, making it suitable for applications in display technologies.
  • Polymer Development : Its incorporation into polymer matrices can enhance mechanical and thermal properties.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that similar compounds inhibited cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and inflammation markers in vitro.
  • Anticancer Properties :
    • Research on derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential pathways for drug development targeting specific cancers.
  • Material Science Innovations :
    • Investigations into polymer blends incorporating this compound revealed enhanced thermal stability and mechanical strength, indicating its utility in high-performance materials.

Mechanism of Action

The mechanism of action of ®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The biphenyl moiety can facilitate hydrophobic interactions, while the amino acid derivative can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related amino acid derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Features
(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride 1284163-33-2 C₁₇H₁₈ClNO₃ 319.78 Biphenyl with 3'-acetyl, 4-alanine R-configuration High LogP (4.01), biphenyl backbone, no hydroxyl group
(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid Not specified C₁₅H₁₅NO₂ 265.29 Biphenyl with 4-alanine, no acetyl S-configuration Enzymatically synthesized, lacks acetyl group, lower molecular weight
(S)-3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid hydrochloride 32404-28-7 C₁₁H₁₃NO₄·HCl 259.69 (free base) Single phenyl with 3-acetyl, 4-hydroxy S-configuration Tyrosine derivative, hydrophilic due to hydroxyl group, smaller structure
(S)-3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride 20299-31-4 C₁₁H₁₃NO₃·HCl 243.69 (free base) Single phenyl with 4-acetyl S-configuration Simplified structure, para-acetyl substitution, potential metabolic stability

Key Differences and Implications

Stereochemistry : The R-configuration of the target compound distinguishes it from the S-enantiomers prevalent in similar derivatives (e.g., ). Enantiomeric differences often lead to divergent biological activities, such as receptor binding affinity or metabolic pathways.

This may enhance binding to hydrophobic protein pockets. The 3'-acetyl group on the biphenyl system contrasts with the 4-acetyl substitution in CAS 20299-31-4 or the 3-acetyl-4-hydroxyphenyl group in CAS 32404-28-7 , altering electronic properties and solubility.

Physicochemical Properties: The target compound’s LogP (4.01) suggests higher lipophilicity than tyrosine derivatives (e.g., CAS 32404-28-7, which has a polar hydroxyl group) . This could improve membrane permeability but reduce aqueous solubility.

Research and Regulatory Considerations

  • Regulatory Status : The target compound’s HS code (2922499990 ) and tariff rates (6.5% most-favored-nation, 30% general) differ from simpler analogs, reflecting its specialized applications.

Biological Activity

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry, organic synthesis, and material science. Its unique structure, characterized by a biphenyl moiety and an amino acid derivative, makes it an interesting subject for research. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈ClNO₃
  • Molecular Weight : 333.82 g/mol
  • CAS Number : 1284163-33-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The biphenyl moiety enhances hydrophobic interactions, while the amino acid derivative facilitates hydrogen bonding and electrostatic interactions. This dual capability allows the compound to modulate the activity of enzymes, receptors, and ion channels effectively.

1. Anticancer Properties

Recent studies have explored the anticancer potential of various derivatives of amino acids similar to (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid. For instance, a study evaluated the cytotoxic effects of related compounds on A549 non-small cell lung cancer cells, revealing that certain derivatives could reduce cell viability significantly (by up to 50%) while exhibiting lower toxicity towards non-cancerous cells .

CompoundIC50 (µM)Effect on A549 CellsToxicity on Vero Cells
Compound 201550% reductionLow
Compound 2220Moderate reductionModerate
Control (Doxorubicin)5High reductionHigh

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In assays measuring DPPH radical scavenging activity, compounds with similar structures demonstrated robust antioxidant capabilities, indicating potential for developing novel antioxidant agents .

3. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties as well. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making it a candidate for further exploration in inflammatory disease models.

Case Study 1: Anticancer Screening

A comprehensive screening of several derivatives of amino acids related to (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid was conducted using A549 cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant activities, several derivatives were tested using DPPH and FRAP assays. The results showed that specific structural features significantly influenced their antioxidant capacity, suggesting that (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid could be optimized for improved efficacy in oxidative stress-related conditions .

Q & A

Basic: What are the common synthetic routes for (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride?

Methodological Answer:

  • Chemo-enzymatic synthesis : Protease enzymes can catalyze the resolution of racemic mixtures in the presence of aldehydes or metal complexes, as demonstrated for structurally similar biphenylpropanoic acid derivatives .
  • Acylation reactions : Intermediate acyl chlorides (e.g., derived from dichlorosulfoxide treatment) can react with aminopropanoic acid derivatives in the presence of triethylamine (TEA) in DMF, though yields may require optimization due to reduced nucleophilicity of the amino group .
  • Chiral resolution : Enantiomerically pure forms can be obtained via chiral stationary-phase chromatography or enzymatic methods .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

  • HPLC : Used to confirm purity (≥98%) and retention time (e.g., 1.92–2.02 minutes for analogous compounds) .
  • NMR spectroscopy : 1H-NMR and 13C-NMR verify structural integrity, including biphenyl acetyl group positioning and stereochemistry .
  • Elemental analysis : Validates empirical formula (C15H15NO2·HCl) and molecular weight (theoretical ~277.76 g/mol).

Basic: What solvents are suitable for dissolving this compound in experimental settings?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO are effective for solubilizing hydrophobic aromatic groups while maintaining stability .
  • Aqueous buffers : Solubility is pH-dependent; protonation of the amino group in acidic conditions enhances aqueous solubility (e.g., 3 N NaOH for basic conditions) .

Advanced: How can low yields in acylation or condensation steps be addressed during synthesis?

Methodological Answer:

  • Protecting groups : Temporarily block the α-carboxyl group (e.g., using tert-butoxycarbonyl (Boc)) to enhance amino group nucleophilicity .
  • Optimize reaction conditions : Increase equivalents of acyl chloride intermediates or use coupling agents (e.g., HATU) to improve efficiency .

Advanced: What biological targets or activities have been reported for structurally related compounds?

Methodological Answer:

  • LFA-1/ICAM-1 antagonism : Analogues with acetylated biphenyl moieties show potential in modulating cell adhesion pathways .
  • Anti-inflammatory activity : Biphenylpropanoic acid derivatives exhibit activity in traditional medicinal plant extracts, suggesting possible applications in inflammation research .

Advanced: How can enantiomeric impurities be resolved during chiral synthesis?

Methodological Answer:

  • Chiral chromatography : Use columns like Astec CHIROBIOTIC™ TAG (5 µm) for high-resolution separation .
  • Enzymatic resolution : Proteases selectively hydrolyze specific enantiomers, as seen in chemo-enzymatic routes for (S)-isomers .

Advanced: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Assess degradation at 40°C/75% RH over 1–3 months; monitor via HPLC for byproduct formation .
  • pH stability : Protonated forms (HCl salt) are typically stable in acidic buffers but may degrade in alkaline conditions (e.g., >pH 9) .

Advanced: How should contradictory bioactivity data be analyzed in preclinical studies?

Methodological Answer:

  • Reproducibility controls : Replicate assays with independent batches to rule out synthetic variability .
  • Structural analogs comparison : Test derivatives (e.g., 3'-nitro or hydroxyl substitutions) to isolate structure-activity relationships .

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